molecular formula C9H13N3O3 B411975 3-{3-amino-4-nitroanilino}-1-propanol

3-{3-amino-4-nitroanilino}-1-propanol

Cat. No.: B411975
M. Wt: 211.22g/mol
InChI Key: IHRGQNOJNOIMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-amino-4-nitroanilino}-1-propanol is an organic compound with the molecular formula C9H13N3O3 It is a derivative of propanolamine, featuring both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-amino-4-nitroanilino}-1-propanol typically involves the reaction of 3-nitroaniline with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-nitroaniline attacks the carbon atom of 3-chloropropanol, displacing the chlorine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-amino-4-nitroanilino}-1-propanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of esters or ethers depending on the reagents used.

Scientific Research Applications

3-{3-amino-4-nitroanilino}-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{3-amino-4-nitroanilino}-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups can participate in various biochemical reactions, potentially affecting enzyme activity, protein function, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A simpler analog without the nitro group, used in the synthesis of pharmaceuticals and other organic compounds.

    4-Nitroaniline: Contains a nitro group but lacks the propanolamine moiety, used as an intermediate in dye synthesis.

    3-(4-Nitrophenyl)propan-1-ol: Similar structure but without the amino group, used in organic synthesis.

Uniqueness

3-{3-amino-4-nitroanilino}-1-propanol is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22g/mol

IUPAC Name

3-(3-amino-4-nitroanilino)propan-1-ol

InChI

InChI=1S/C9H13N3O3/c10-8-6-7(11-4-1-5-13)2-3-9(8)12(14)15/h2-3,6,11,13H,1,4-5,10H2

InChI Key

IHRGQNOJNOIMOB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NCCCO)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1NCCCO)N)[N+](=O)[O-]

Origin of Product

United States

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